5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6(8)2-5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJGHKQYQZEXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NNC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934533-59-1 | |
| Record name | 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1h-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate
Biological Activity
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5th position and a methyl group at the 6th position. Its structural similarity to purine bases like adenine and guanine suggests potential interactions with biological targets involved in various biochemical pathways.
Target of Action
The compound is believed to interact with several biological targets due to its structural resemblance to purines. This interaction may influence pathways related to cell proliferation and apoptosis.
Mode of Action
Given its structural characteristics, this compound may modulate signaling pathways similar to those affected by adenine and guanine. Studies indicate that compounds within this class can act as inhibitors of key kinases involved in cancer progression .
Pharmacokinetics
Research on similar pyrazolo[3,4-b]pyridine derivatives indicates favorable pharmacokinetic properties, including good plasma stability and low inhibition of cytochrome P450 isoforms, which are crucial for drug metabolism.
Anticancer Activity
The compound has shown promising anticancer properties. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant inhibitory effects on various cancer cell lines. Table 1 summarizes the IC50 values for several derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8b | A172 | 2.9 |
| 8b | U87MG | 2.6 |
| 8b | A375 | 2.3 |
| 15y | A2058 | 0.2 |
| 15y | Panc0504 | Micromolar |
These findings suggest that modifications at specific positions on the pyrazolo ring can enhance anticancer activity significantly .
Neuroprotective Effects
In addition to anticancer properties, this compound has been evaluated for neuroprotective effects. One study indicated that related compounds could inhibit apoptosis in neuronal cells by modulating mitochondrial pathways and reducing oxidative stress markers . The protective effects against H2O2-induced damage were quantified with EC50 values as follows:
| Compound | Cell Type | EC50 (µM) |
|---|---|---|
| Compound 19 | ECV-304 | 0.046 |
| Compound 20 | ECV-304 | 0.020 |
Case Studies
Case Study: TBK1 Inhibition
A notable study identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors, with compound 15y showing an IC50 value of . This compound effectively inhibited downstream signaling in immune cells, suggesting its potential for therapeutic applications in inflammatory diseases and cancer therapies .
Case Study: Kinase Inhibition
Another investigation demonstrated that specific pyrazolo[3,4-b]pyridine derivatives exhibited nanomolar inhibitory activities against TRKA/B/C kinases. For example:
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
|---|---|---|---|
| Compound 4 | 17 | 28 | 11 |
| Compound 5 | 12 | 22 | 15 |
These results highlight the potential of these compounds in targeting neurotrophic receptor kinases associated with various neurological disorders .
Scientific Research Applications
Antitumor Activity
Research has identified 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. A study demonstrated that these compounds exhibit selective inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor progression. The structure-activity relationship (SAR) studies indicated that modifications at the 6-position significantly influence the potency against various cancer types .
Inhibition of Protein Kinases
The compound has been evaluated for its ability to inhibit protein kinases, particularly TBK1 (TANK-binding kinase 1), which plays a critical role in inflammatory responses and cancer. Derivatives of this compound have shown promising results in inhibiting TBK1, providing a pathway for developing anti-inflammatory and anticancer therapies .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antibacterial properties against Gram-positive bacteria. This suggests potential applications in developing new antibiotics .
Case Study 1: Anticancer Activity
A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against several cell lines. The results showed that certain derivatives inhibited cell proliferation effectively, with IC50 values in the low micromolar range. The most potent compound was identified as a selective inhibitor of TBK1, demonstrating both anticancer and anti-inflammatory properties .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, researchers tested various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Target | Compound Derivative | IC50/MIC Values |
|---|---|---|---|
| Anticancer | TBK1 | 5-Bromo-6-methyl derivative | Low micromolar range |
| Antimicrobial | Staphylococcus aureus | Various derivatives | < 10 µg/mL |
| Antimicrobial | Escherichia coli | Selected derivatives | < 20 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives vary in substituent type, position, and ring fusion, leading to distinct chemical and biological properties. Below is a comparative analysis of 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine with structurally related compounds:
Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives
Structural and Reactivity Comparisons
- Bromine vs. Iodine Substituents : The 5-bromo-3-iodo derivative (C₆H₃BrIN₃) exhibits greater steric bulk and polarizability due to iodine, making it suitable for halogen bonding in drug-receptor interactions. In contrast, the smaller bromine atom in this compound favors nucleophilic aromatic substitutions .
- Methyl vs. Amine Groups : The methyl group in this compound enhances lipophilicity, while the amine in 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine introduces hydrogen-bonding capability, critical for target engagement .
- Ring Fusion Variations : 6-Bromo-1H-pyrazolo[4,3-b]pyridine differs in ring fusion ([4,3-b] vs. [3,4-b]), altering electron distribution and binding affinity to enzymes like kinases .
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine?
A common method involves ring-closing reactions using hydroxylamine hydrochloride as a catalyst in dimethylformamide (DMF), starting from substituted pyridinecarboxaldehydes. For example, 2-chloro-3-pyridinecarboxaldehyde can undergo cyclization with hydrazine derivatives to form the pyrazolo[3,4-b]pyridine core, followed by bromination and methylation steps . Alternative approaches include coupling 5-aminopyrazole derivatives with aromatic aldehydes under optimized conditions .
Q. How can researchers characterize the purity and structure of this compound?
Key techniques include:
- High-Performance Liquid Chromatography (HPLC) with ammonium acetate buffer (pH 6.5) for purity assessment .
- Nuclear Magnetic Resonance (NMR) for regiochemical confirmation (e.g., distinguishing bromine/methyl positions via H and C shifts) .
- Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine's distinct M+2 peak) .
Q. What are its primary applications in medicinal chemistry research?
The compound is used as a scaffold for kinase inhibitors , particularly targeting tropomyosin receptor kinases (TRKs) implicated in cancer. Its bromine and methyl groups enable site-specific modifications for structure-activity relationship (SAR) studies . It also serves as a precursor for synthesizing fluorinated analogs with enhanced bioavailability .
Q. How can solubility challenges be addressed during experimental design?
Solubility can be improved by:
- Using polar aprotic solvents (e.g., DMSO or DMF) for in vitro assays .
- Introducing hydrophilic substituents (e.g., carboxylic acids) via post-synthetic modifications .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Hydroxylamine hydrochloride improves cyclization efficiency .
- Temperature control : Stepwise heating (0°C to room temperature) minimizes side reactions during alkylation .
- Purification : Silica gel chromatography with gradients of CHCl/MeOH (99:1) enhances recovery of pure product .
Q. How does regioselectivity impact bromination and methylation?
Bromination at the 5-position is influenced by electronic effects of the pyridine ring. Steric hindrance from the 6-methyl group directs bromine to the adjacent 5-position. Methylation at the 1-position is achieved using iodomethane under basic conditions (NaH/DMF), ensuring N-alkylation over competing pathways .
Q. What experimental designs are critical for evaluating anticancer activity?
- Cell proliferation assays (e.g., MTT) using cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
- Kinase inhibition profiling with TRK-expressing models to quantify binding affinity (K) .
- Apoptosis markers (e.g., caspase-3 activation) to confirm mechanism of action .
Q. How should researchers resolve contradictory spectral data?
- 2D NMR (COSY, NOESY) clarifies ambiguous proton couplings caused by overlapping signals .
- X-ray crystallography provides definitive regiochemical assignments for crystalline derivatives .
Q. What structural modifications enhance bioactivity in SAR studies?
- Halogen substitution : Replacing bromine with iodine increases steric bulk, improving target selectivity .
- Heterocyclic fusion : Adding imidazo or pyrrolo rings modulates pharmacokinetic properties (e.g., logP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
